molecular formula C16H14N2O B2833572 1,6-dimethyl-3-phenylquinoxalin-2(1H)-one CAS No. 869312-73-2

1,6-dimethyl-3-phenylquinoxalin-2(1H)-one

Cat. No.: B2833572
CAS No.: 869312-73-2
M. Wt: 250.301
InChI Key: CMGKQVJYCJLFJJ-UHFFFAOYSA-N
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Description

1,6-dimethyl-3-phenylquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.301. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis Techniques : Research by Saeed and Ebraheem (1983) highlights the preparation of phenylquinoxaline, including compounds like 6,7-dimethyl-2-phenylquinoxaline, from α,α-diaminoketones. This process involves amination and formation of α-ketoazomethine, suggesting a method for synthesizing similar quinoxaline derivatives (Saeed & Ebraheem, 1983).

  • Crystal Structure Analysis : Abad et al. (2021) provide insights into the crystal structure of isoxazolequinoxaline derivatives, showcasing methods like single crystal X-ray diffraction for structure confirmation. These techniques are applicable for analyzing 1,6-dimethyl-3-phenylquinoxalin-2(1H)-one and similar compounds (Abad et al., 2021).

Chemical and Physical Properties

  • Electrochemical Properties : The study by Hosseiny Davarani et al. (2006) investigates the electrooxidation of related compounds, offering a perspective on the electrochemical behaviors and reaction mechanisms of quinoxaline derivatives. This could provide a foundational understanding for the electrochemical properties of this compound (Hosseiny Davarani et al., 2006).

  • High-Throughput Synthesis : Research by Yang et al. (2020) on microdroplet-assisted synthesis of quinoxaline derivatives highlights an efficient, eco-friendly method for synthesizing various quinoxaline compounds, potentially including this compound. This method offers rapid synthesis with high conversion rates (Yang et al., 2020).

Applications in Material Science

  • Electroluminescent Material Development : Quinoxaline derivatives, as discussed in the studies above, have applications in creating electroluminescent materials and organic semiconductors. The synthesis methods and properties of these compounds could be directly applicable to the development of new materials using this compound.

  • Dye and Pigment Industry : Feng et al. (2016) developed a fluorescent probe using quinoxaline derivatives, demonstrating the utility of these compounds in dye and pigment industries, particularly for bioimaging applications (Feng et al., 2016). This suggests potential uses of this compound in developing novel dyes and imaging agents.

Properties

IUPAC Name

1,6-dimethyl-3-phenylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-8-9-14-13(10-11)17-15(16(19)18(14)2)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGKQVJYCJLFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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